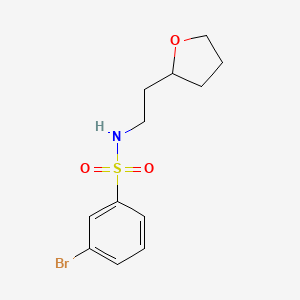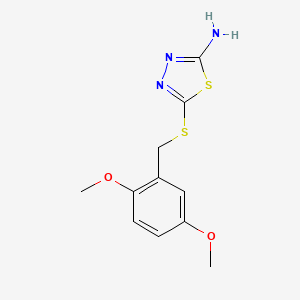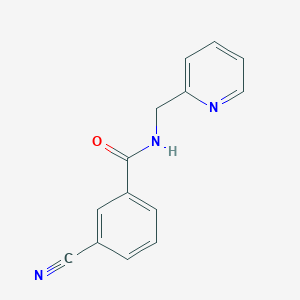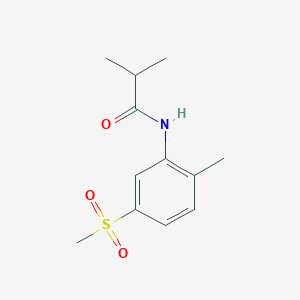
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-(methylsulfonyl)aniline and isobutyryl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity, involving steps such as recrystallization and purification using chromatographic techniques.
Analyse Des Réactions Chimiques
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide can be compared with similar compounds such as:
n-(2-Methyl-5-(methylsulfonyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of an isobutyramide group.
n-(2-Methyl-5-(methylsulfonyl)phenyl)propionamide: This compound has a propionamide group, making it slightly different in terms of chemical properties and reactivity.
n-(2-Methyl-5-(methylsulfonyl)phenyl)butyramide: This compound has a butyramide group, which affects its solubility and biological activity.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
2-methyl-N-(2-methyl-5-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)12(14)13-11-7-10(17(4,15)16)6-5-9(11)3/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
KSTPAFDTWGTGOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
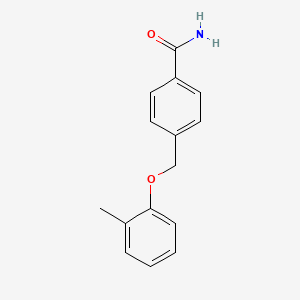
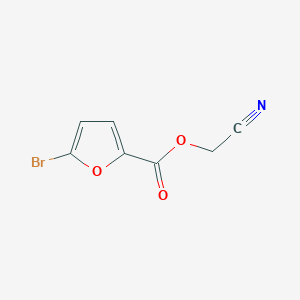
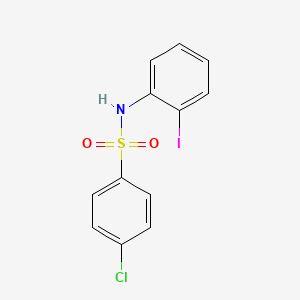
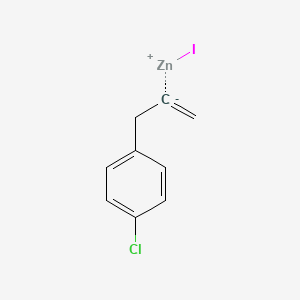
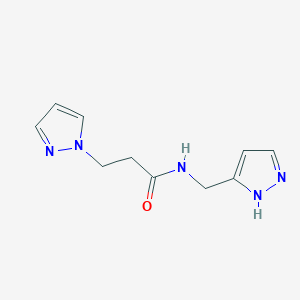
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
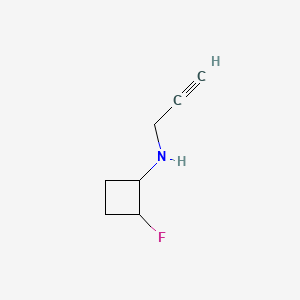
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)

